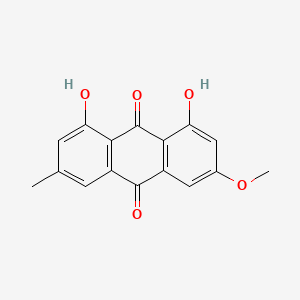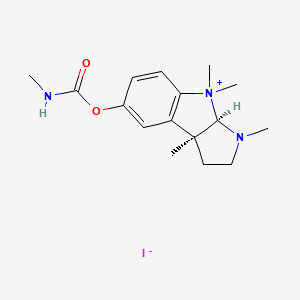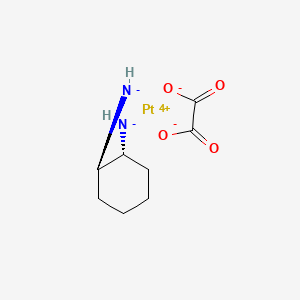
奥沙利铂
描述
Oxaliplatin is a platinum-based chemotherapy drug used to treat cancer . It is a type of platinum drug and an alkylating agent . It is given along with other medicines (eg, fluorouracil, leucovorin) to treat advanced cancer of the colon or rectum . It is also used to treat severe colon cancer in patients who have had surgery .
Synthesis Analysis
Oxaliplatin has been synthesized for research purposes . The synthesis of oxaliplatin involves the use of the novel oxaliplatin derivative (CFDA-oxPt) featuring 5 (6)-carboxyfluorescein diacetate .
Molecular Structure Analysis
Oxaliplatin features a square planar platinum(II) center . In contrast to other drugs of the platinum-based antineoplastic class of drugs cisplatin and carboplatin, oxaliplatin features the bidentate ligand trans-1,2-diaminocyclohexane in place of the two monodentate ammine ligands .
Chemical Reactions Analysis
Oxaliplatin-induced hypersensitivity reactions (HSRs) are reported in 12% to 24% of patients . Symptoms include rash, urticaria, angioedema, bronchospasm, and rarely hypotension, with potential life-threatening risk .
Physical And Chemical Properties Analysis
Oxaliplatin has a complicated pharmacokinetic profile, with activity against digestive cancers in particular . It has several mechanisms of action, but cancer cells can develop resistance . Its molecular weight is 397.29 .
科学研究应用
Molecularly Targeted Therapy
Oxaliplatin has been reviewed in the context of molecularly targeted therapy . It has a complicated pharmacokinetic profile and shows activity against digestive cancers in particular . Real or potential synergism has been observed when oxaliplatin is combined with other cytotoxic agents or molecularly targeted agents .
Chemotherapy for Digestive Cancers
Oxaliplatin is widely used in the chemotherapeutic treatment of digestive cancers . It has several mechanisms of action, but cancer cells can develop resistance .
Combination with Other Cytotoxic Agents
Oxaliplatin has shown real or potential synergism when combined with other cytotoxic agents . This makes it a valuable asset in combination therapies.
Combination with Molecularly Targeted Agents
In addition to cytotoxic agents, Oxaliplatin has also shown synergism when combined with molecularly targeted agents . This opens up new avenues for targeted cancer therapy.
Treatment of Chemoresistant Colorectal Cancer
Oxaliplatin has been used to enhance the apoptotic effect of Mesenchymal Stem Cells (MSC), delivering soluble TRAIL in chemoresistant colorectal cancer . This study evaluated the cytotoxic and proapoptotic activity of soluble TRAIL overexpressed by MSC in an oxaliplatin-resistant CRC cell line .
Predictive Modeling in Colon Cancer Treatment
A machine learning model has been tested that can predict which colon cancer patients could derive benefit from the addition of oxaliplatin . This could ultimately allow physicians to tailor treatment regimens better for their patients .
作用机制
Target of Action
Oxaliplatin, a platinum-based chemotherapy drug, primarily targets DNA within cancer cells . The platinum compound in Oxaliplatin binds to DNA, forming cross-links that inhibit DNA replication and transcription .
Mode of Action
Oxaliplatin undergoes nonenzymatic conversion in physiological solutions to active derivatives via displacement of the labile oxalate ligand . These active derivatives covalently bind with macromolecules, forming both inter and intrastrand Pt-DNA crosslinks . The structure of Oxaliplatin makes the binding of mismatch repair protein to DNA harder compared to cisplatin or carboplatin’s adducts, resulting in greater cytotoxic effects .
Biochemical Pathways
The main mechanism of action of Oxaliplatin is believed to be the induction of cancer cell apoptosis as a response to its covalent binding to DNA . This stops or slows the growth of cancer cells and other rapidly growing cells and causes them to die . Oxaliplatin also modulates STAT signaling and enhances the effector immune response through modulation of programmed death receptor 1-ligand and mannose-6-phosphate receptor expression .
Pharmacokinetics
The pharmacokinetics of unbound platinum in plasma ultrafiltrate after Oxaliplatin administration is triphasic, characterized by a short initial distribution phase and a long terminal elimination phase . No accumulation was observed in plasma ultrafiltrate after 130 mg/m² every 3 weeks or 85 mg/m² every 2 weeks . Urinary excretion (53.8 ± 9.1%) was the predominant route of platinum elimination, with fecal excretion accounting for only 2.1 ± 1.9% of the administered dose 5 days post-administration .
Result of Action
The result of Oxaliplatin’s action is primarily the induction of apoptosis in cancer cells . This is achieved through the formation of DNA crosslinks that inhibit DNA replication and transcription, leading to cell death . Oxaliplatin has shown clinical efficacy against many solid tumors, including colorectal cancer .
Action Environment
Oxaliplatin is typically administered in combination with fluorouracil and leucovorin, known as the FOLFOX regimen, for the treatment of colorectal cancer . The environment in which Oxaliplatin is administered can influence its action, efficacy, and stability. For instance, renal function can impact the clearance of Oxaliplatin, with lower clearance observed in patients with moderate renal impairment . No marked increase in drug toxicity was reported in these patients .
安全和危害
Oxaliplatin can cause serious allergic reactions, including allergic reactions that can lead to death . It is a platinum-based medicine . Serious allergic reactions including death can happen in people who take oxaliplatin and who have had previous allergic reactions to platinum-based medicines . Serious allergic reactions can happen within a few minutes of your oxaliplatin infusion or any time during your treatment with oxaliplatin .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Oxaliplatin involves the reaction of K[PtCl3(DMSO)] with oxalate and AgNO3 to form the intermediate compound, followed by the reaction with 1,2-diaminocyclohexane (DACH) to yield Oxaliplatin.", "Starting Materials": [ "Potassium trichloro(1,2-dimethyl-2-silylethylene)platinate(II) (K[PtCl3(DMSO)])", "Oxalic acid", "Silver nitrate (AgNO3)", "1,2-diaminocyclohexane (DACH)" ], "Reaction": [ "K[PtCl3(DMSO)] + H2C2O4 + AgNO3 → [PtCl2(H2C2O4)(DMSO)] + AgCl + HNO3", "[PtCl2(H2C2O4)(DMSO)] + 2 DACH → Oxaliplatin + 2 HCl + DMSO" ] } | |
CAS 编号 |
61825-94-3 |
产品名称 |
Oxaliplatin |
分子式 |
C8H14N2O4Pt+2 |
分子量 |
395.3 g/mol |
IUPAC 名称 |
[(1R,2R)-2-azanidylcyclohexyl]azanide;oxalate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t5-,6-;;/m1../s1 |
InChI 键 |
ZROHGHOFXNOHSO-UHFFFAOYSA-L |
手性 SMILES |
C1CC[C@H]([C@@H](C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
规范 SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
外观 |
white solid powder |
其他 CAS 编号 |
63121-00-6 61825-94-3 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
63121-00-6 (SP-4-2 (trans)) |
保质期 |
>10 years if stored properly |
溶解度 |
Soluble in water at 4 mg/mL and DMSO at 20 mg/mL; slightly soluble in methanol; insoluble in ethanol. |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1,2 Diaminocyclohexane Platinum Oxalate 1,2-diaminocyclohexane platinum oxalate 1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II) ACT 078 ACT-078 ACT078 cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II) Eloxatin Eloxatine L-OHP cpd oxalato-(1,2-cyclohexanediamine)platinum II oxaliplatin oxaliplatin, (SP-4-2-(1R-trans))-isomer oxaliplatin, (SP-4-2-(1S-trans))-isomer oxaliplatin, (SP-4-3-(cis))-isomer oxaliplatine Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1) platinum(II)-1,2-cyclohexanediamine oxalate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




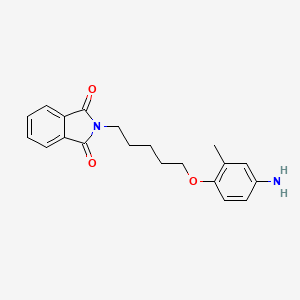
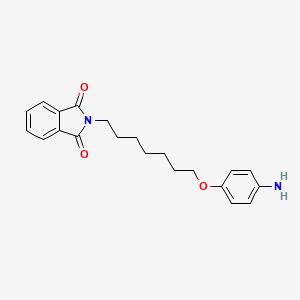

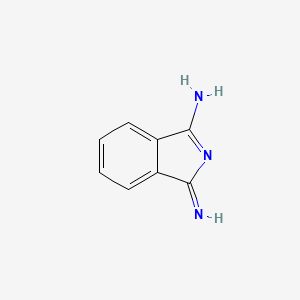
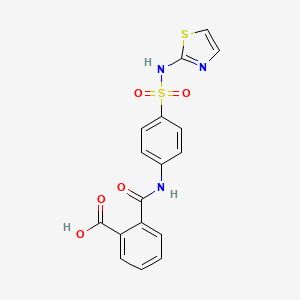
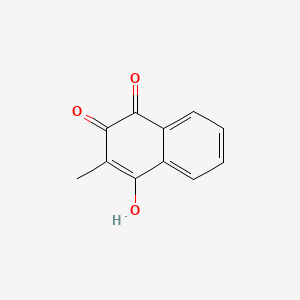
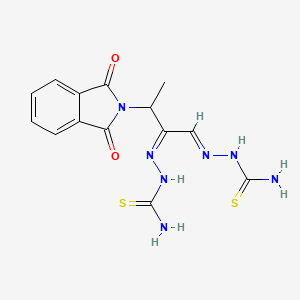

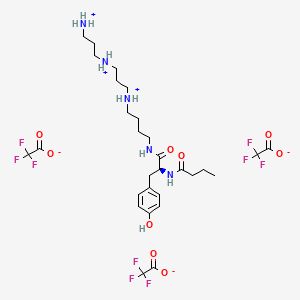
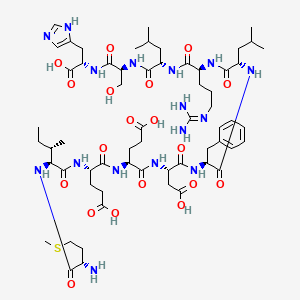
![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)
